n-(Acryloxyethyl)phthalimide

Description

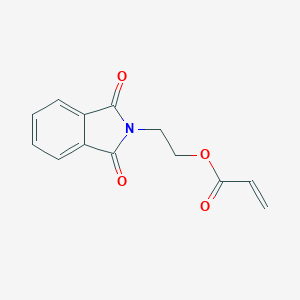

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-11(15)18-8-7-14-12(16)9-5-3-4-6-10(9)13(14)17/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIBURQFIHVDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440048 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15458-78-3 | |

| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Acryloxyethyl Phthalimide and Its Derivatives

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of N-(Acryloxyethyl)phthalimide hinges on the effective preparation of its primary precursor, N-(2-Hydroxyethyl)phthalimide, and the deliberate modification of the phthalimide (B116566) core to introduce specific functionalities.

Synthesis Routes for N-(2-Hydroxyethyl)phthalimide

The most common and well-documented method for synthesizing N-(2-Hydroxyethyl)phthalimide is through the reaction of phthalic anhydride (B1165640) with ethanolamine. kpi.uaderpharmachemica.com This condensation reaction is typically performed at elevated temperatures, either without a solvent or in a high-boiling solvent like dimethylformamide (DMF). kpi.uaresearchgate.net The reaction proceeds via a phthalamic acid intermediate, which subsequently cyclizes upon heating to yield the desired imide. pharmainfo.in

An alternative approach is a variation of the Gabriel synthesis, where potassium phthalimide is reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. kpi.ua In this method, the phthalimide anion acts as a nucleophile, displacing the halide to form N-(2-Hydroxyethyl)phthalimide. Another reported synthesis involves the reaction of phthalimide with ethylene (B1197577) oxide in an autoclave. prepchem.com

Table 1: Synthesis Routes for N-(2-Hydroxyethyl)phthalimide

| Reactants | Reaction Conditions | Key Features |

|---|---|---|

| Phthalic Anhydride, Ethanolamine | High temperature (e.g., 130-140 °C), often neat or in a solvent like DMF. kpi.ua | A direct, one-pot synthesis that proceeds through a phthalamic acid intermediate. kpi.uapharmainfo.in |

| Potassium Phthalimide, 2-Haloethanol | Typically performed in a polar aprotic solvent such as DMF. kpi.ua | A modification of the Gabriel synthesis involving nucleophilic substitution. kpi.ua |

| Phthalimide, Ethylene Oxide | Autoclave, 160-165°C, with a catalyst. prepchem.com | A high-pressure, high-temperature method. prepchem.com |

Strategic Derivatization of the Phthalimide Core

The properties of this compound and the resulting polymers can be tailored by strategically derivatizing the phthalimide core. These modifications are generally introduced at the precursor stage by employing substituted phthalic anhydrides as starting materials. For instance, the use of 3-hydroxyphthalic anhydride or 4-hydroxyphthalic anhydride allows for the introduction of hydroxyl groups, which can serve as sites for further functionalization. nih.gov

The introduction of various functional groups onto the aromatic ring of the phthalimide can influence the electronic properties, solubility, and thermal stability of the final polymer. For example, attaching different pharmacophore subunits like pyrazoles or diazoles can enhance the biological activity of the resulting phthalimide derivatives. mdpi.com This approach of molecular hybridization is a key strategy for developing new materials with specific, targeted properties. mdpi.com

Acryloylation Reaction Mechanisms and Optimization

The conversion of N-(2-Hydroxyethyl)phthalimide to this compound is accomplished via an acryloylation reaction. The success of this esterification is highly dependent on the reaction pathway and the careful optimization of various experimental parameters.

Nucleophilic Acryloylation Pathways

The most prevalent method for the acryloylation of N-(2-Hydroxyethyl)phthalimide is its reaction with an acryloylating agent like acryloyl chloride or acrylic anhydride. researchgate.net This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of N-(2-Hydroxyethyl)phthalimide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloylating agent. docbrown.info

This reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, which neutralizes the acid byproduct (hydrochloric acid or acrylic acid) and can also catalyze the reaction by activating the hydroxyl group. kpi.uachemmethod.com An alternative, though less common, pathway is transesterification with an alkyl acrylate (B77674), which may be catalyzed by acids or enzymes. numberanalytics.com

Influence of Solvent Systems and Catalytic Agents on Esterification

The choice of solvent and catalyst is critical for optimizing the esterification reaction. The solvent must be inert to the reactants and capable of dissolving them. Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene. kpi.uadiva-portal.org The selection of a non-polar solvent can sometimes lead to higher yields. diva-portal.org

The catalytic agent's role is equally significant. In reactions with acryloyl chloride, tertiary amines like triethylamine are frequently used. semanticscholar.org The basicity and steric hindrance of the amine can affect the reaction's efficiency. semanticscholar.org For direct esterification with acrylic acid, a mixture of p-toluenesulfonic acid and boric acid has been used as a catalyst. kpi.ua The optimization of these factors is essential for achieving high yields and purity of the this compound monomer. numberanalytics.com

Table 2: Acryloylation Reaction Parameters

| Acryloylating Agent | Catalyst/Base | Solvent | Key Considerations |

|---|---|---|---|

| Acryloyl Chloride | Triethylamine, Pyridine semanticscholar.org | Dichloromethane (DCM), Tetrahydrofuran (THF) kpi.ua | Exothermic reaction requiring careful temperature control; byproduct (HCl) must be neutralized. docbrown.info |

| Acrylic Anhydride | Triethylamine, 4-Dimethylaminopyridine (DMAP) semanticscholar.org | Ethyl Acetate, THF | Generally less reactive than acryloyl chloride; byproduct is less corrosive. |

| Acrylic Acid | p-Toluenesulfonic acid, Boric acid kpi.ua | Toluene kpi.ua | Requires a catalyst and often elevated temperatures to drive the reaction. kpi.ua |

Synthesis of Polymeric Precursors Incorporating this compound Units

This compound serves as a valuable monomer for creating a diverse range of polymeric materials. Its acrylate group allows it to readily undergo polymerization through methods like free-radical polymerization and controlled radical polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain-Transfer). kpi.uad-nb.info It can also be copolymerized with other vinyl monomers. kpi.ua

The inclusion of this compound units in a polymer chain imparts specific characteristics to the material. The bulky and rigid phthalimide group can improve the thermal stability and mechanical properties of the polymer. kpi.ua The polarity of the phthalimide moiety can also affect the polymer's solubility and surface characteristics.

Copolymerization of this compound with monomers such as methyl methacrylate (B99206) allows for the precise tuning of the resulting polymer's properties. kpi.ua By adjusting the comonomer ratios, a wide array of materials with customized features can be synthesized. kpi.ua Recent research has also explored the post-polymerization modification of poly[N-(acryloyloxy)phthalimide] through decarboxylation to create functionalized polymers. d-nb.infonih.govrsc.org These polymeric precursors are then suitable for a variety of applications that can benefit from the unique properties conferred by the this compound units.

Polymerization Kinetics and Mechanisms of N Acryloxyethyl Phthalimide Monomer

Conventional Radical Polymerization Studies

Conventional free-radical polymerization provides a fundamental understanding of the monomer's intrinsic reactivity.

The homopolymerization of N-(Acryloxyethyl)phthalimide (A) has been investigated in solution, typically using an initiator like azobisisobutyronitrile (AIBN). kpi.ua Studies conducted in dimethylformamide (DMF) at 60°C indicate that the monomer possesses a relatively high polymerization rate. kpi.ua The kinetic behavior demonstrates a polymerization rate constant (kp/kt1/2) of 1.36 L1/2 mol-1/2 s-1/2. kpi.ua This value, when compared to other acrylic monomers under similar conditions, suggests a favorable propagation rate. kpi.ua

The resulting polymer, poly[N-(acryloyloxy)phthalimide] (PAP), can be utilized as a precursor for post-polymerization modifications. nih.govd-nb.info The acrylate (B77674) functionality within the monomer allows for radical polymerization, which can lead to the formation of cross-linked networks. These networks are noted for possessing desirable mechanical properties, making them suitable for applications such as durable coatings and adhesives.

Table 1: Homopolymerization Kinetic Data for this compound (A)

| Parameter | Value | Conditions |

|---|

To understand its behavior in the presence of other monomers, this compound (A) has been copolymerized with comonomers such as methyl methacrylate (B99206) (M). kpi.ua The copolymerization reactions, carried out under conditions similar to homopolymerization, allow for the determination of monomer reactivity ratios. kpi.ua These ratios are crucial for predicting copolymer composition and the sequence distribution of monomer units along the polymer chain. nist.govrsc.org

The reactivity ratios have been calculated using established linearization methods like the Kelen-Tüdős method and non-linear least-squares methods from copolymer composition data. kpi.uaresearchgate.net For the copolymerization with methyl methacrylate, the reactivity ratio for this compound (rA) is significantly lower than that for methyl methacrylate (rM), indicating that the propagating radical ending in a methyl methacrylate unit prefers to add another methyl methacrylate monomer over this compound. kpi.ua

From these reactivity ratios, the Alfrey-Price Q-e parameters can be calculated to describe the general reactivity (Q) and polarity (e) of the monomer. kpi.ua The this compound monomer shows a moderate Q value and a positive e value, which suggests it has a degree of resonance stabilization and is electron-accepting in nature, respectively. kpi.ua

Table 2: Reactivity Ratios and Q-e Parameters for this compound (A) with Methyl Methacrylate (M)

| Method | rA | rM | QA | eA |

|---|---|---|---|---|

| Kelen-Tüdős | 0.29 ± 0.02 | 3.02 ± 0.32 | 0.27 | 0.71 |

Controlled Radical Polymerization (CRP) Applications

The structure of this compound also lends itself to controlled radical polymerization techniques, which offer precision in synthesizing polymers with well-defined architectures and molecular weights.

This compound has been utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful method for controlling polymer synthesis. nih.gov In this context, the monomer can be part of a polymer backbone where the end-groups, originating from the RAFT chain transfer agent (CTA), allow for further functionalization. unimelb.edu.au

In the RAFT process, the stability of the intermediate radical adduct is critical for achieving control over the polymerization. mdpi.com The Z-group of the thiocarbonylthio RAFT agent (R-S-C(=S)-Z) plays a key role in modulating this stability. researchgate.netnih.gov The phthalimide (B116566) group, when incorporated into the Z-group of a RAFT agent (e.g., in S-(N-phthalimido)methyl O-ethyl xanthate), influences the electronic properties of the thiocarbonylthio moiety. mdpi.com The electron-withdrawing nature of the two carbonyl groups flanking the nitrogen atom in the phthalimide structure helps to stabilize the thiocarbonylthio intermediates formed during the RAFT equilibrium. researchgate.net This stabilization is crucial for mediating a controlled polymerization process. nih.gov

The acryloyl group of the this compound monomer is the reactive site for radical propagation. Acrylates are classified as "more activated monomers" (MAMs) and generally exhibit high propagation rate constants (kp). nih.govethz.ch This inherent reactivity of the acryloyl C=C double bond facilitates the rapid addition of monomer units to the growing polymer chain, enabling efficient polymer growth. beilstein-journals.org In the context of RAFT, the high propagation rate of the acryloyl moiety, combined with the controlled nature of the addition-fragmentation process, allows for the synthesis of well-defined polymers. researchgate.net

Atom Transfer Radical Polymerization (ATRP) Modalities

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for the controlled polymerization of a wide array of monomers, including this compound, to produce well-defined polymers with controlled architectures. springernature.com This technique relies on the reversible transfer of a halogen atom between a catalyst and a polymeric radical, allowing for the synthesis of complex structures like block and star copolymers, as well as polymer brushes and nanoparticles. springernature.com

The versatility of ATRP is further enhanced by its compatibility with various reaction conditions and initiating systems. For instance, ATRP of methyl methacrylate has been successfully achieved in polar solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) using FeBr2 as a catalyst without the need for additional ligands, as the solvents themselves can act as ligands for the metal complex. cmu.edu The development of photoinduced organocatalyzed ATRP (O-ATRP) and electrochemically mediated ATRP represents further advancements, offering more practical and environmentally friendly approaches. springernature.com These methods often exhibit tolerance to oxygen, a significant advantage in practical applications. springernature.comtcichemicals.com

Recent research has also focused on expanding the scope of ATRP to include the polymerization of functional monomers. For example, copolymers of this compound have been synthesized using ATRP, highlighting its utility in creating functional materials. mdpi.com The ability to precisely control the polymer architecture through ATRP opens up possibilities for creating tailored materials with specific properties for various applications, including bioconjugates and hybrid nanomaterials. springernature.commdpi.com

Table 1: Key Features of ATRP Modalities

| ATRP Modality | Key Features | Potential Advantages |

| Conventional ATRP | Wide monomer scope, well-defined polymers. springernature.com | Precise control over polymer architecture. springernature.com |

| O-ATRP | Utilizes organic photoredox catalysts, often visible light-driven. springernature.com | Metal-free, potentially more biocompatible. springernature.com |

| electrochemically mediated ATRP | Employs electrochemical methods to control the catalyst activity. springernature.com | Fine-tuning of polymerization rate. springernature.com |

| Aqueous ATRP | Conducted in water, suitable for biomedical applications. mdpi.com | Environmentally friendly, suitable for biological molecules. mdpi.com |

Nitroxide-Mediated Polymerization (NMP) Potential

Nitroxide-Mediated Polymerization (NMP) stands as a significant controlled radical polymerization technique, offering a pathway to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity. icp.ac.ru The mechanism of NMP involves a reversible termination between a growing polymer radical and a stable nitroxide radical, creating a dormant alkoxyamine species. icp.ac.ru This equilibrium allows for the controlled addition of monomer units to the polymer chain. icp.ac.ru

While NMP has been successfully applied to a range of monomers, its application to acrylates has presented challenges. The polymerization of acrylates with common nitroxides like TEMPO often fails due to the formation of a strong carbon-oxygen bond between the acrylate chain end and the nitroxide. researchgate.net To overcome this, more sophisticated and often more expensive nitroxides have been developed. researchgate.net However, recent studies have explored strategies to enable the use of less expensive nitroxides like TEMPO for acrylate polymerization. One such approach involves the use of a polystyrene macroinitiator capped with TEMPO to initiate the polymerization of n-butyl acrylate. researchgate.net

The development of new NMP variants, such as photoNMP and chemically initiated NMP, has further expanded the scope and applicability of this technique. mdpi.com These methods offer advantages like rapid polymerization at ambient temperatures and the ability to modify and pattern surfaces. icp.ac.rumdpi.com The potential for this compound to be polymerized via NMP is suggested by the successful polymerization of other acrylate monomers using advanced NMP techniques. The phthalimide group in this compound could potentially influence the polymerization kinetics and the stability of the resulting alkoxyamine.

Advanced Polymer Architectures through this compound Integration

The incorporation of this compound into polymer chains opens avenues for the creation of advanced polymer architectures with tailored properties and functionalities. The reactive nature of this monomer allows for its participation in various polymerization techniques, leading to the synthesis of complex structures such as block and graft copolymers.

Block Copolymer Synthesis and Characterization

Block copolymers, composed of two or more distinct polymer chains linked together, can be synthesized using this compound as one of the monomer components. The synthesis of such copolymers often involves living or controlled polymerization techniques, which allow for the sequential addition of different monomers to create well-defined block structures. frontiersin.org

One of the primary challenges in block copolymer synthesis is the polymerization of monomers with different reactivity profiles using a single technique. frontiersin.org However, the combination of different polymerization methods, such as living cationic polymerization and RAFT polymerization, has proven effective in creating novel block copolymers. frontiersin.org For instance, amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) and n-alkyl methacrylates have been successfully synthesized via RAFT polymerization. mdpi.com This methodology could potentially be adapted for the synthesis of block copolymers containing this compound.

The characterization of these block copolymers is crucial to confirm their structure and properties. Techniques such as Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to determine molecular weight, molecular weight distribution, and composition. mdpi.com The distinct properties of the different blocks can lead to interesting self-assembly behaviors in solution, forming micelles or other nanostructures. frontiersin.org

Table 2: Examples of Block Copolymer Synthesis Techniques

| Polymerization Technique | Description | Example Application |

| RAFT Polymerization | A reversible deactivation radical polymerization technique that allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity. | Synthesis of amphiphilic block copolymers of NVP and n-alkyl methacrylates. mdpi.com |

| Combination of Polymerization Methods | Utilizing two or more different polymerization techniques to synthesize block copolymers from monomers with varying reactivities. | Combination of living carbocationic and RAFT polymerizations to create diblock copolymers. frontiersin.org |

| Ring-Opening Polymerization (ROP) | Used for the polymerization of cyclic monomers, often in combination with other techniques to form block copolymers. | Synthesis of poly(l-lactide-b-IB-b-l-lactide) triblock copolymers. frontiersin.org |

Graft Copolymerization Strategies

Graft copolymerization is a powerful method for modifying the properties of a polymer by attaching side chains of a different polymer to the main polymer backbone. emu.edu.tr This technique can be used to impart new functionalities to a material while retaining the bulk properties of the original polymer. emu.edu.tr The synthesis of graft copolymers can be achieved through various methods, including "grafting from," "grafting through," and "grafting to" approaches.

In the "grafting from" method, active sites are created on the backbone of a polymer, which then initiate the polymerization of a second monomer to form the grafts. emu.edu.tr This can be achieved through chemical initiation, irradiation, or enzymatic methods. emu.edu.tr For example, ATRP has been successfully used to graft poly(n-butyl acrylate) from a polyethylene (B3416737) macroinitiator. cmu.edu

The "grafting through" approach involves the copolymerization of a macromonomer with another monomer. cmu.edu The resulting copolymer has a backbone formed from both monomers, with the macromonomer units acting as the grafts. The "grafting to" method involves attaching pre-formed polymer chains to a polymer backbone. cmu.edu

The incorporation of this compound into graft copolymers can be envisioned through any of these strategies. For example, a polymer backbone could be functionalized with initiating sites for the ATRP of this compound, leading to a "grafting from" approach. Alternatively, this compound could be first polymerized to form a macromonomer, which is then copolymerized with another monomer in a "grafting through" process. These strategies offer a versatile platform for creating a wide range of graft copolymers with tailored properties for specific applications.

Post Polymerization Modification Strategies Utilizing N Acryloxyethyl Phthalimide Derived Polymers

Decarboxylation Reactions for Functional Polymer Generation

Decarboxylation of polymers derived from N-(Acryloxyethyl)phthalimide, such as poly[N-(acryloyloxy)phthalimide] (PAP), serves as a powerful and versatile strategy for post-polymerization modification. d-nb.infonih.gov This approach allows for the synthesis of functionalized polymers by transforming a precursor polymer into a new material with tailored properties. d-nb.info The core of this strategy lies in the cleavage and removal of the carboxyl group from the phthalimide-based activated ester side chains, which generates reactive sites along the polymer backbone for subsequent chemical transformations. d-nb.inforesearchgate.net

Mechanistic Investigations of Decarboxylation in Poly[N-(acryloyloxy)phthalimide]

The decarboxylation of poly[N-(acryloyloxy)phthalimide] can be initiated through several distinct mechanisms, primarily involving single-electron transfer (SET), photoinduction, or electrochemical processes. d-nb.inforesearchgate.netacs.org Each of these methods facilitates the removal of the phthalimide-ester group, leading to the formation of reactive intermediates on the polymer chain.

Single-electron transfer (SET) is a fundamental process initiating the decarboxylation of N-(acyloxy)phthalimides. acs.org In this pathway, an electron is transferred to the phthalimide (B116566) group, which acts as an electron acceptor. d-nb.inforesearchgate.net This reduction of the phthalimide moiety triggers the cleavage of the N–O bond, followed by the release of carbon dioxide (CO2) to form a carbon-centered radical. d-nb.info

The process can be facilitated by various conditions, including thermal, photochemical, or electrochemical stimuli. acs.org For instance, photoredox catalysts like Ru(bpy)3Cl2 can mediate the SET process under visible light irradiation. d-nb.info The excited state of the catalyst reduces the phthalimide group, initiating the decarboxylation cascade that ultimately generates a secondary radical on the polymer backbone. d-nb.info The versatility of SET-induced decarboxylation has made N-(acyloxy)phthalimides (NHPI esters) prominent in synthetic methods for creating diverse molecular structures from readily available carboxylic acids. acs.org Phthalimide derivatives are effective in these reactions due to their ability to undergo reduction and initiate photoinduced electron transfer (PET) processes. researchgate.netrsc.org

Photoinduced methods offer a mild and controlled approach to initiate decarboxylation in PAP. d-nb.info These mechanisms often rely on photoinduced electron transfer (PET), where light absorption by a photocatalyst or the phthalimide chromophore itself leads to an excited state with high oxidizing power. rsc.orguni-regensburg.de This excited state can accept an electron, typically from a donor molecule, to form a radical anion, which then undergoes decarboxylation. rsc.org

Electrochemical methods provide a catalyst-free and highly controllable means for inducing decarboxylation in polymers containing N-(acryloxy)phthalimide units. researchgate.netresearchgate.net By applying a mild electrical potential, the phthalimide esters can be reduced, leading to the formation of transient alkyl radicals along the polymer chain. researchgate.netresearchgate.net This technique allows for the systematic modification of pendent groups and chain ends of polyacrylates. researchgate.net

This electrochemical approach has been used to produce copolymers that are otherwise difficult to synthesize directly, such as poly(ethylene-co-methyl acrylate). researchgate.netresearchgate.net The process is near-quantitative and can be monitored using spectroscopic and chromatographic techniques. researchgate.net Furthermore, electrochemical decarboxylation can be harnessed for controlled polymer degradation. In copolymers like poly(N-(methacryloxy)phthalimide-co-methyl methacrylate), the electrochemically induced decarboxylation of the N-hydroxyphthalimide ester and subsequent β-scission of the resulting backbone radical can lead to chain cleavage with a degradation efficiency exceeding 95%. researchgate.net This demonstrates electrochemistry as a powerful tool for both selective polymer functionalization and controlled macromolecular degradation. researchgate.net

Generation of Transient Reactive Intermediates for Subsequent Functionalization

A key outcome of the decarboxylation of poly[N-(acryloyloxy)phthalimide] is the generation of transient reactive intermediates, specifically secondary alkyl radicals, along the polymer backbone. d-nb.infonih.govresearchgate.net These radicals are formed at the carbon atom where the phthalimide-ester group was previously attached. The formation of these intermediates is the crucial step that transforms the precursor polymer into a reactive scaffold amenable to further chemical modification. d-nb.info

The reaction mechanism involves the initial reduction of the phthalimide group, followed by the loss of CO2 and the phthalimide anion, leaving a carbon-centered radical on the polymer chain. d-nb.inforesearchgate.net The generation of these radicals under mild photochemical or electrochemical conditions allows for precise control over the modification process. d-nb.inforesearchgate.net These highly reactive sites are short-lived and readily participate in subsequent coupling reactions, enabling the introduction of a wide array of new functional groups onto the polymer. d-nb.info

Functionalization through Reactive Intermediate Coupling

The transient secondary radicals generated on the polymer backbone via decarboxylation can be trapped by various reagents, leading to the formation of new covalent bonds and the introduction of desired functionalities. d-nb.info This post-polymerization modification step is highly versatile, with two prominent coupling strategies being Michael-type additions and nitroxide radical coupling (NRC). d-nb.infonih.gov

In Michael-type additions, the polymer-backbone radical adds to α,β-unsaturated carbonyl compounds, such as acrylates or vinyl ketones. d-nb.info This process forges a new carbon-carbon bond and allows for the straightforward incorporation of diverse functional groups. The reaction has been successfully demonstrated using various Michael acceptors, highlighting the broad applicability of this functionalization route. d-nb.info

Alternatively, nitroxide radical coupling (NRC) involves the reaction of the secondary radical with a stable persistent radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its derivatives (e.g., 4-hydroxy-TEMPO). d-nb.info This highly efficient coupling method attaches the TEMPO moiety to the polymer backbone. d-nb.info The resulting functionalized polymer can then be used in further reactions, such as graft polymerizations, to create more complex macromolecular architectures like brush polymers. d-nb.info Both Michael additions and NRC have been successfully applied to PAP homopolymers and block copolymers, underscoring the robustness of this decarboxylation-coupling strategy for creating functional polymeric materials. d-nb.infonih.gov

Michael-Type Addition Reactions for Diverse Functional Group Incorporation

A significant strategy for functionalizing PAP involves a decarboxylation step followed by a Michael-type addition. This process is initiated by a single-electron transfer, which leads to the decarboxylation of the phthalimide-based activated esters within the polymer structure. This reaction forms secondary radicals along the polymer backbone, which can then be functionalized.

The generated radicals are effectively trapped by Michael acceptors, such as α,β-unsaturated carbonyl compounds. This allows for the covalent attachment of a wide variety of functional molecules to the polymer chain. This method represents a powerful tool for incorporating diverse functionalities into a pre-existing polymer scaffold. The Michael addition, or conjugate addition, is a versatile and efficient reaction for forming carbon-carbon bonds under mild conditions, making it highly suitable for modifying macromolecular structures.

Table 1: Examples of Michael Acceptors for PAP Functionalization

| Michael Acceptor | Incorporated Functional Group | Reference |

|---|---|---|

| Acrylates | Ester functionalities |

This table illustrates common Michael acceptors used to functionalize the polymer backbone after the initial decarboxylation step.

The reaction's efficiency is influenced by factors such as the nature of the nucleophile (Michael donor) and the electrophilic olefin (Michael acceptor). In the context of PAP modification, the polymer-based radical acts as the nucleophilic species that adds to the unsaturated compound.

Nitroxide Radical Coupling (NRC) for Tailored Polymer Architectures

Following the initial decarboxylation of the poly[N-(acryloyloxy)phthalimide] (PAP) precursor, the resulting secondary radicals can be functionalized using nitroxide radical coupling (NRC). This technique involves the reaction between the polymer-based radical and a stable nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

This coupling reaction provides a method to introduce specific functionalities onto the polymer chain. For instance, the TEMPO functionality, once tethered to the polymer, can be utilized for subsequent grafting reactions. This opens pathways to create more complex and tailored polymer architectures, including brush polymers. The NRC reaction is a key tool for creating well-defined polymer structures by controlling the coupling of macroradicals.

Table 2: Research Findings on Nitroxide Radical Coupling with PAP

| Precursor Polymer | Nitroxide Radical | Resulting Structure | Application | Reference |

|---|---|---|---|---|

| PAP-b-POEGMEA | TEMPO | PTEMVP-b-POEGMEA | Precursor for brush polymers |

This table summarizes the outcomes of using Nitroxide Radical Coupling on PAP and its block copolymers to create new polymer architectures.

Carbon-Hydrogen Bond Formation via Decarboxylative Processes

The functionalization of poly[N-(acryloyloxy)phthalimide] (PAP) via Michael-type addition is fundamentally enabled by a decarboxylative process that facilitates the formation of a new carbon-hydrogen bond. The process begins with a single-electron transfer to the phthalimide group, which triggers the elimination of carbon dioxide (CO2) from the polymer's side chain. This decarboxylation generates a secondary radical on the polymer backbone.

In the subsequent Michael-type addition step, this polymer radical attacks an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction culminates in the formation of a new carbon-carbon bond between the polymer and the acceptor molecule. Simultaneously, a carbon-hydrogen bond is formed on the α-carbon of the former Michael acceptor, completing the addition reaction. Decarboxylative couplings are an emerging powerful tool in organic synthesis for creating C-C bonds, as they often utilize readily available carboxylic acids or their derivatives as stable precursors.

Side Chain Functionalization and Cross-linking through the Acrylate (B77674) Moiety

The acrylate group inherent in the this compound monomer provides an alternative route for modification, independent of the phthalimide group chemistry. The acrylate moiety's double bond is susceptible to various addition reactions and can participate in polymerization, allowing for side-chain functionalization and cross-linking.

One common method for functionalizing polymers containing acrylate side chains is through Michael addition reactions with nucleophiles like thiols and amines. This approach allows for the introduction of a wide range of functional groups with high efficiency and selectivity under mild conditions.

Furthermore, the acrylate groups can be utilized to form cross-linked polymer networks. This can be achieved through co-polymerization with multifunctional monomers or via post-polymerization reactions. For instance, targeted activation of C-H bonds can induce hydrogen atom transfer (HAT) between monomer side chains and reactive radicals, leading to cross-linked structures even without conventional cross-linking agents. Such cross-linked materials often exhibit enhanced mechanical resilience and chemical resistance, making them suitable for applications in coatings and adhesives.

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| poly[N-(acryloyloxy)phthalimide] | PAP |

| (2,2,6,6-tetramethylpiperidin-1-yl)oxyl | TEMPO |

Spectroscopic and Advanced Analytical Methodologies for N Acryloxyethyl Phthalimide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Polymer Microstructure

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the comprehensive characterization of N-(Acryloxyethyl)phthalimide and its polymeric derivatives. Through various NMR experiments, it is possible to confirm the chemical structure of the monomer, analyze the composition of copolymers, and investigate the detailed microstructure, including tacticity and sequence distribution, of the resulting polymers.

Proton NMR (¹H NMR) spectroscopy is a fundamental tool for verifying the synthesis of the this compound monomer and for tracking its conversion during polymerization. The ¹H NMR spectrum of the monomer exhibits characteristic signals corresponding to the different types of protons present in the molecule. The vinyl protons of the acrylate (B77674) group typically appear in the downfield region, while the ethylene (B1197577) bridge protons and the aromatic protons of the phthalimide (B116566) group have distinct chemical shifts.

Upon polymerization to form poly[N-(acryloyloxy)phthalimide] (PAP), the signals corresponding to the vinyl protons disappear, which is a clear indicator of the reaction's progress. The resulting polymer spectrum shows broad signals for the polymer backbone protons, alongside the persistent signals of the ethylene and phthalimide protons. A comparative analysis of ¹H NMR spectra before and after polymerization or subsequent modification reactions, such as Michael-type additions, reveals significant changes that confirm the chemical transformation. For instance, in post-polymerization modifications, the appearance of new signals corresponding to the added functional groups can be clearly observed.

| Assignment | Chemical Shift (δ ppm) of Monomer | Description |

| Acrylate Protons | 5.8 - 6.6 | Multiplets characteristic of the CH₂=CH- group. |

| Ethylene Protons (-O-CH₂-CH₂-N-) | 4.0 - 4.5 | Multiplets corresponding to the two methylene groups of the ethyl bridge. |

| Aromatic Protons | 7.5 - 8.0 | Multiplets arising from the protons on the phthalimide aromatic ring. |

This is an interactive data table. Users can sort and filter the data.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, offering detailed insights into the carbon skeleton of the monomer and the polymer. In the ¹³C NMR spectrum of this compound, distinct resonances are observed for the carbonyl carbons of both the acrylate ester and the phthalimide imide groups, as well as for the vinyl, ethylene, and aromatic carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of signals. kpi.ua

For the polymer, ¹³C NMR is particularly useful for characterizing the main-chain carbons. The chemical shifts of the backbone methine (-CH-) and methylene (-CH₂-) carbons are sensitive to the stereochemical configuration (tacticity) of the polymer chain. This sensitivity allows for the analysis of stereosequences (e.g., meso and racemic dyads) within the polymer.

| Assignment | Chemical Shift (δ ppm) of Monomer |

| Acrylate Carbonyl (C=O) | ~165 |

| Phthalimide Carbonyls (C=O) | ~167 |

| Vinyl Carbons (CH₂=CH) | 128 - 132 |

| Aromatic Carbons | 123 - 135 |

| Ethylene Carbons (-O-CH₂-CH₂-N-) | ~37 and ~61 |

This is an interactive data table. Users can sort and filter the data.

For a more in-depth understanding of the polymer's microstructure, advanced two-dimensional (2D) NMR techniques are indispensable. While one-dimensional NMR spectra of polymers are often complicated by broad and overlapping signals, 2D NMR spreads these resonances across a second dimension, significantly enhancing resolution and providing correlation information between different nuclei.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning proton and carbon signals, especially in complex polymer systems. iupac.org HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is instrumental in assigning carbonyl carbons and understanding the connectivity within the polymer repeat unit.

Furthermore, homonuclear correlation techniques like Total Correlation Spectroscopy (TOCSY) can be used to identify protons within the same spin system, which helps in differentiating between meso and racemic protons in the polymer backbone. iupac.orgresearchgate.net These advanced NMR methods are crucial for a detailed analysis of tacticity, monomer sequence distribution in copolymers, and for characterizing more complex polymer architectures like block or graft copolymers derived from this compound. iupac.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are vital techniques for the qualitative analysis of this compound systems. By detecting the vibrational frequencies of specific bonds within a molecule, FT-IR provides a characteristic fingerprint of the functional groups present, making it an excellent tool for structural confirmation and for monitoring the progress of chemical reactions.

The FT-IR spectrum of the this compound monomer is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. A key feature is the presence of two distinct carbonyl absorption regions, which allows for the differentiation between the acrylate ester and the phthalimide imide functionalities. The phthalimide group typically shows two characteristic C=O stretching bands due to symmetric and asymmetric vibrations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Phthalimide C=O | Asymmetric Stretch | ~1770 |

| Acrylate C=O | Stretch | ~1725 |

| Phthalimide C=O | Symmetric Stretch | ~1710 |

| Alkene C=C | Stretch | ~1635 |

| C-O-C | Stretch | ~1121 |

This is an interactive data table. Users can sort and filter the data.

The analysis of these specific bands provides rapid confirmation of the monomer's successful synthesis and purity.

FT-IR spectroscopy is a powerful and convenient method for real-time monitoring of the polymerization of this compound. The progress of the polymerization can be followed by observing the decrease in the intensity of absorption bands associated with the acrylate double bond (e.g., the C=C stretching vibration around 1635 cm⁻¹ or the =C-H deformation bands). researchgate.net The disappearance of these monomer-specific peaks over time provides kinetic data on the polymerization reaction. mdpi.com

Similarly, FT-IR is highly effective in tracking post-polymerization modification reactions. For example, in the decarboxylation of poly[N-(acryloyloxy)phthalimide], changes in the carbonyl region of the IR spectrum can indicate the transformation of the phthalimide group. d-nb.info Subsequent functionalization reactions, such as the introduction of hydroxyl groups, can be confirmed by the appearance of new, characteristic absorption bands, such as a broad O-H stretching band. d-nb.info This makes FT-IR an invaluable tool for verifying the successful chemical modification of the polymer. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Kinetics and Biological Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed to investigate the reaction kinetics of this compound polymerization and its interactions with biological macromolecules. This method relies on the principle that molecules containing chromophores, such as the phthalimide group, absorb light in the UV-Vis spectrum. Changes in the electronic environment of the chromophore upon reaction or binding to another molecule lead to alterations in the absorption spectrum, which can be monitored over time to elucidate kinetic parameters or binding characteristics.

In the context of reaction kinetics, UV-Vis spectroscopy can be utilized to monitor the free-radical polymerization of this compound. The consumption of the monomer during polymerization leads to a decrease in the absorbance at the wavelength corresponding to the acrylate double bond, allowing for the determination of the polymerization rate. For instance, the homopolymerization of this compound in dimethylformamide at 60°C, initiated by azobisisobutyronitrile, has been studied, revealing a relatively high polymerization rate. The kinetic behavior of such reactions is crucial for controlling the molecular weight and properties of the resulting polymer. nih.gov

Furthermore, UV-Vis spectroscopy is a valuable tool for studying the non-covalent interactions between phthalimide derivatives and biological molecules like proteins and DNA. nih.gov The binding of these molecules to a biological target can induce changes in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromism or hypochromism). These spectral changes can be titrated to determine binding constants, stoichiometry, and the nature of the interaction. For example, studies on the interaction of various phthalimide analogs with calf thymus DNA (ctDNA) have shown hyperchromic effects, suggesting groove binding or electrostatic interactions. nih.govscielo.org.zamdpi.com Similarly, the interaction of phthalimide derivatives with proteins like bovine serum albumin (BSA) has been investigated by monitoring changes in the protein's characteristic absorption peaks upon ligand binding. nih.govmdpi.comresearchgate.netnih.govplos.orgnih.gov

| Application | Observed Spectral Change | Information Obtained | Example System |

|---|---|---|---|

| Polymerization Kinetics | Decrease in absorbance of the monomer | Rate of polymerization, kinetic parameters | Free-radical polymerization of this compound |

| DNA Interaction | Hyperchromism/Hypochromism, Bathochromic/Hypsochromic shift | Binding constant, binding mode (intercalation vs. groove binding) | Phthalimide derivatives with calf thymus DNA nih.govnih.gov |

| Protein Interaction | Changes in protein absorption bands | Binding affinity, conformational changes | Phthalimide analogs with Bovine Serum Albumin nih.govmdpi.com |

Mass Spectrometry (MS) for Molecular Weight Distribution and Polymer End-Group Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and structural elucidation of molecules. In polymer chemistry, MS is instrumental in characterizing the molecular weight distribution and identifying the end-groups of polymer chains. For polymers of this compound, MS techniques can offer detailed insights into the success of the polymerization process and the nature of the resulting macromolecules.

The molecular weight distribution of a polymer sample, which describes the range of molecular weights of the polymer chains, is a critical parameter that influences its physical and mechanical properties. MS techniques can provide a detailed picture of this distribution by resolving individual oligomers. The resulting spectrum displays a series of peaks, each corresponding to a polymer chain of a specific length, allowing for the calculation of various molecular weight averages such as the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Polymer End-Group Assessment

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like synthetic polymers. free.fr In MALDI-TOF-MS, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. Upon irradiation with a laser, the matrix vaporizes, carrying the intact polymer molecules into the gas phase as ions. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weight with high accuracy. azom.comnih.gov

A key application of MALDI-TOF-MS in the study of poly(this compound) is the assessment of polymer end-groups. researchgate.netresearchgate.netnih.gov The end-groups of a polymer chain are determined by the initiator, chain transfer agents, and termination reactions involved in the polymerization process. MALDI-TOF-MS can precisely measure the mass of the individual oligomers, and by subtracting the mass of the repeating monomer units, the mass of the end-groups can be determined. This information is crucial for confirming the intended polymer architecture, especially in controlled polymerization techniques where specific end-group functionalities are desired for subsequent reactions or applications. researchgate.netnih.gov For instance, in a polymer synthesized by RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, MALDI-TOF-MS can verify the presence of the chain transfer agent fragments at the chain ends.

| Peak (m/z) | Number of Monomer Units (n) | Calculated Mass of Polymer Chain (n * 245.23) | Mass of End Groups (Initiator + Terminating Group) |

|---|---|---|---|

| 1283.15 | 5 | 1226.15 | 57.00 |

| 1528.38 | 6 | 1471.38 | 57.00 |

| 1773.61 | 7 | 1716.61 | 57.00 |

| 2018.84 | 8 | 1961.84 | 57.00 |

Note: The data in this table is hypothetical and serves to illustrate the principles of end-group analysis by MALDI-TOF-MS. The mass of the this compound monomer is 245.23 g/mol . The end-group mass would correspond to the specific initiator and termination fragments from the polymerization reaction.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, it is possible to construct a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles of the molecule. researchgate.netcaltech.edu For this compound, a crystalline monomer, X-ray crystallography can provide definitive information about its solid-state conformation and intermolecular interactions.

The crystal structure of a molecule influences its physical properties, such as melting point, solubility, and reactivity in the solid state. For phthalimide derivatives, X-ray crystallography has been used to study their crystal packing and stereochemistry. st-andrews.ac.uk For instance, studies on related phthalimide compounds have revealed monoclinic space groups to be common. st-andrews.ac.uk The analysis of the crystal structure of this compound would reveal the planarity of the phthalimide ring, the conformation of the acryloxyethyl side chain, and how the molecules pack together in the crystal lattice through intermolecular forces like van der Waals interactions or hydrogen bonding. nih.govresearchgate.net This information is valuable for understanding the monomer's behavior and for computational modeling of its properties and reactivity.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.0228(15) |

| b (Å) | 4.7285(8) |

| c (Å) | 28.882(6) |

| β (°) | 90.131(7) |

Note: This data is for N-(Acetylamino)phthalimide and is presented as an example of the type of information obtained from X-ray crystallography for a related compound. st-andrews.ac.uk Specific crystallographic data for this compound would require a dedicated experimental determination.

Chromatographic Techniques for Polymer Characterization

Chromatographic techniques are essential for the separation and analysis of polymer samples. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. For the characterization of polymers derived from this compound, chromatographic techniques, particularly gel permeation chromatography, are indispensable for determining key molecular parameters.

Gel Permeation Chromatography (GPC) for Molecular Size and Dispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. azom.comresearchgate.net GPC separates molecules based on their hydrodynamic volume in solution. nsf.gov The sample is passed through a column packed with porous gel particles. Larger polymer coils are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time. researchgate.net

For poly(this compound), GPC is employed to determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). azom.comnih.gov The dispersity provides a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample where all polymer chains have the same length. researchgate.net The GPC system is typically calibrated with polymer standards of known molecular weight, such as polystyrene, to generate a calibration curve that relates elution time to molecular weight. nsf.gov The bulky and rigid phthalimide group in the repeating unit of poly(this compound) can influence its hydrodynamic volume compared to the standards, which should be considered for accurate molecular weight determination.

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn, g/mol) | 6700 |

| Weight-Average Molecular Weight (Mw, g/mol) | 8040 |

| Dispersity (Đ = Mw/Mn) | 1.20 |

Note: This data is based on a reported RAFT polymerization of this compound and serves as an example of typical GPC results. d-nb.info

Computational Chemistry and Theoretical Studies on N Acryloxyethyl Phthalimide

Molecular Docking Simulations for Elucidating Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Protein-Ligand Binding Affinity Prediction and Validation

Molecular docking simulations are frequently used to predict the binding affinity of phthalimide (B116566) derivatives to various biological targets. nih.govmesamalaria.orgthaiscience.info The binding affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. thaiscience.infonih.gov

While specific data for N-(Acryloxyethyl)phthalimide is not prevalent, studies on analogous compounds highlight the utility of this approach. For instance, various phthalimide derivatives have been docked against proteins implicated in diseases like malaria, bacterial infections, and cancer to predict their inhibitory potential. nih.govnih.govnih.gov In one such study, novel phthalimide-triazole derivatives were evaluated as potential inhibitors of SARS-CoV-2 proteins. The docking results yielded binding energy values ranging from -6.40 to -9.70 kcal/mol against the ACE2-Spike protein complex, suggesting strong binding potential. nih.gov Similarly, another study on different phthalimide analogs targeting plasma proteins reported binding free energies between -27.42 and -37.91 kJ·mol−1, indicating the formation of stable complexes. nih.govmdpi.com

These computational predictions are invaluable for prioritizing candidates for experimental validation through in vitro assays, which can then confirm the predicted biological activity.

Table 1: Predicted Binding Affinities of Representative Phthalimide Analogs Against Various Protein Targets

| Phthalimide Analog | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Phthalimide-Triazole Analog 9a | SARS-CoV-2 ACE2-Spike | -9.70 |

| Phthalimide-Triazole Analog 8b | SARS-CoV-2 PLpro | -8.87 |

| Phthalimide-Triazole Analog 8a | SARS-CoV-2 Mpro | -8.76 |

| N-phenylphthalimide Analog 10 | P. falciparum Cytochrome bc1 | Not specified (High Score) |

| Phthalimide Derivative D | Bovine Serum Albumin (BSA) | -37.91 kJ/mol⁻¹ (~ -9.06 kcal/mol) |

| Phthalimide Derivative C | Gamma Globulin (GG) | -35.09 kJ/mol⁻¹ (~ -8.39 kcal/mol) |

Binding energies are compiled from multiple studies and converted for consistency where necessary. nih.govnih.govnih.gov

Active Site Identification and Interaction Mechanism Analysis

Beyond predicting affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's active site. nih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions (like π-π stacking), and van der Waals forces. nih.govacs.org

For example, docking studies of phthalimide derivatives against the cytochrome bc1 complex, a target for antimalarial drugs, identified key hydrogen bonding interactions with the side chains of glutamic acid (E272) and histidine (H181). researchgate.net In another study targeting SARS-CoV-2 proteins, the phthalimide moiety of an analog was shown to form a crucial hydrogen bond with the Lys353 residue of the ACE2 protein. nih.gov Analysis of phthalimide analogs binding to plasma proteins revealed that complexes are often stabilized by hydrophobic interactions with tyrosine and phenylalanine residues and hydrogen bonds with arginine and glutamine residues. nih.gov

Understanding these specific interactions is critical for structure-activity relationship (SAR) studies, allowing chemists to rationally design more potent and selective derivatives by modifying the ligand's structure to enhance these key interactions. nih.gov

Table 2: Key Amino Acid Residue Interactions for Phthalimide Analogs in Protein Active Sites

| Ligand (Phthalimide Analog) | Protein Target | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analog 9a | SARS-CoV-2 ACE2 | Lys353, Asp38 | Hydrogen Bond, π-Anion |

| Analog 8a | SARS-CoV-2 Mpro | His41, Cys145 | Hydrogen Bond |

| Analog 10 | P. falciparum Cytochrome bc1 | Glu272, His181 | Hydrogen Bond |

| Analog D | Bovine Serum Albumin (Site II) | Arg, Leu, Val | Hydrogen Bond |

| Analog D | Gamma Globulin | Arg96, Tyr32, Tyr99 | Hydrogen Bond, π-π Stacking |

Data compiled from multiple docking studies on phthalimide derivatives. nih.govnih.govresearchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to study the electronic structure of molecules and model the energetic pathways of chemical reactions. These methods provide deep insights into reaction mechanisms that are often inaccessible through experimental means alone.

Transition State Analysis for Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions, a fundamental class of reactions in organic chemistry. Quantum chemical calculations are instrumental in analyzing the transition state—the highest energy point along the reaction coordinate—which governs the reaction rate. slideshare.net

For reactions involving phthalimides, such as their formation from phthalanilic acid or their cleavage by nucleophiles, computational studies can map the entire energy profile of the reaction. mdpi.commit.edu This involves identifying the structures of reactants, intermediates, transition states, and products. For instance, in the acid-catalyzed formation of N-phenylphthalimide, calculations showed that the dehydration of a tetrahedral intermediate is the rate-determining step. mdpi.com The calculations also revealed that the catalyst (an acetic acid molecule) actively participates in the transition state by facilitating a double proton transfer, which lowers the activation energy barrier. mdpi.com

Such analyses help differentiate between possible mechanistic pathways, such as a concerted SN2 mechanism or a stepwise addition-elimination process, by comparing the calculated activation energies for each path. slideshare.netwalisongo.ac.idnih.gov

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine various electronic properties of this compound to predict its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can provide further detail on charge distribution and intramolecular interactions, such as hyperconjugative effects, that stabilize the molecule. researchgate.net For the precursor molecule N-(2-hydroxyethyl)phthalimide, NBO analysis has been used to identify stabilizing interactions like C=O⋯H bonds. researchgate.net The reactivity of the phthalimide-N-oxyl radical, a key species in many reactions involving N-hydroxyphthalimide, has also been investigated using computational methods to understand its philicity and role in addition reactions. dntb.gov.ua These theoretical insights are crucial for understanding the radical polymerization behavior of the acrylate (B77674) moiety in this compound and the redox activity of its phthalimide group.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. mdpi.combiorxiv.org This technique is particularly useful for assessing the conformational flexibility of a molecule and the stability of its complexes with other molecules, such as proteins. nih.govnih.gov

After a ligand is docked into a protein's active site, MD simulations are often performed to validate the stability of the predicted binding pose. nih.gov The simulation places the protein-ligand complex in a virtual box of solvent molecules to mimic physiological conditions and calculates the interatomic forces to simulate movement over a period typically ranging from nanoseconds to microseconds. mdpi.comnih.gov

The stability of the complex is assessed by analyzing the simulation trajectory. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex is in a stable equilibrium and the docking pose is reliable. nih.gov For example, MD simulations of a phthalimide-triazole analog complexed with the SARS-CoV-2 Mpro protein showed that the complex reached stability after 5 nanoseconds, with an average RMSD of 0.8 Å maintained for the duration of the 50-nanosecond simulation. nih.gov This analysis confirms that the ligand remains securely bound within the active site, validating the interactions predicted by the initial docking. nih.gov

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

A thorough review of scientific literature and chemical databases indicates a notable absence of specific Structure-Activity Relationship (SAR) modeling studies focused solely on this compound using computational descriptors. While the broader class of phthalimide derivatives has been the subject of numerous computational chemistry and QSAR studies for various biological activities, including antimicrobial, anticancer, and enzyme inhibition, research pinpointing this compound for such analysis is not publicly available.

In general, SAR studies for a series of compounds involve correlating variations in their chemical structure with changes in their biological activity. This is often achieved by developing mathematical models that relate computational descriptors of the molecules to their observed activities. These descriptors can be categorized into several types:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of the molecular topology, encoding information about the size, shape, and branching of the molecule.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the spatial arrangement of the molecule, including molecular surface area and volume.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial charges on atoms.

A typical workflow for a QSAR study on a series of compounds, which could theoretically be applied to derivatives of this compound, would involve:

Data Set Compilation: Gathering a set of molecules with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.

Without a specific biological activity and a dataset of related analogs for this compound, it is not possible to present detailed research findings or data tables as requested. The scientific community has yet to publish research that specifically applies these computational methodologies to develop a SAR model for this particular compound. Therefore, no data tables or detailed research findings on the structure-activity relationship modeling of this compound based on computational descriptors can be provided at this time.

Advanced Research Applications of N Acryloxyethyl Phthalimide and Its Polymer Derivatives

Functional Polymer Development for Specialized Materials

The acrylate (B77674) functionality of N-(Acryloxyethyl)phthalimide enables it to readily participate in free-radical polymerization, a robust method for creating a wide variety of polymers. It can be homopolymerized to form poly[N-(acryloyloxy)phthalimide] (PAP) or copolymerized with other vinyl monomers, such as methyl methacrylate (B99206) (MMA). This copolymerization is particularly valuable as it allows for the synthesis of new polymers with tailored properties. For instance, the incorporation of the bulky and rigid phthalimide (B116566) group can enhance the thermal stability of the resulting copolymer.

A key advancement in the use of PAP is its role as a precursor polymer for post-polymerization modifications. d-nb.info A significant breakthrough involves using single-electron transfer (SET) to induce the decarboxylation of the phthalimide-based ester units within the polymer backbone. nsf.gov This process generates reactive carbon-centered radicals, creating a versatile pathway to functionalize the polymer chain through techniques like Michael-type additions or nitroxide radical coupling (NRC). d-nb.info This transforms the polymer from a simple structural material into a reactive scaffold for designing complex and highly functional materials.

The acrylate group in this compound facilitates radical polymerization, which can lead to the formation of cross-linked networks. These networks are noted for possessing desirable mechanical properties, making them well-suited for applications such as durable coatings and adhesives. The ability to copolymerize this monomer with others, like MMA, provides a method to fine-tune the properties of the final material. The reactivity ratios for the copolymerization of this compound with MMA have been determined, which provides essential data for predicting and controlling the composition and structure of the resulting copolymer chains. This control is fundamental to designing materials with specific characteristics required for advanced coatings, adhesives, and sealants.

| Parameter | Value (Kelen-Tüdős Method) | Value (Non-linear LS Method) |

|---|---|---|

| r_A (Reactivity Ratio of A) | 0.29 ± 0.02 | 0.30 |

| r_M (Reactivity Ratio of M) | 3.02 ± 0.32 | 3.07 |

Data sourced from a study on the free-radical polymerization behavior of this compound.

The precise functionalization of polymer chains, made possible by the reactive scaffold approach with PAP, opens up new possibilities for materials in advanced electronics. In the field of biomedical devices, the phthalimide group is of particular interest. The integration of phthalimide-containing polymers into hydrogels is being explored for applications such as drug delivery systems. Furthermore, the development of specialized drug-releasing coatings for medical devices represents a significant application area for such functional polymers. google.com These coatings can be designed for timed or prolonged pharmacological activity, potentially preventing adverse reactions associated with the presence of a medical device. google.com

Polymers that can change their properties in response to external stimuli like light, temperature, or pH are of great interest for various applications. mdpi.comyoutube.com The functionalization of polymers derived from this compound provides a powerful platform for creating such "smart" materials. The decarboxylation of the phthalimide ester in the polymer backbone can be initiated by a single-electron transfer, a process that can be triggered by visible-light photocatalysis. nsf.govnih.gov This photoinduced reaction generates a reactive carbon-centered radical, which can then be used to attach other functional molecules to the polymer. nsf.gov This methodology allows for the creation of photoresponsive systems where light can be used to alter the polymer's chemical structure and properties.

Medicinal Chemistry and Biological Applications

The phthalimide chemical structure has long been recognized for its therapeutic potential in medicinal chemistry, leading to the development of drugs with a broad spectrum of biological activities. nih.gov Phthalimide derivatives are often lipophilic, a property that allows them to cross biological membranes, making them attractive candidates in drug design. The convergence of polymer science utilizing this compound with the established medicinal properties of the phthalimide group is a promising area of research, particularly for creating advanced biomedical materials and drug delivery systems.

The phthalimide scaffold is a key component in the development of new anticancer agents. redalyc.orgnih.gov Heterocyclic compounds derived from phthalimide have shown promising in vitro anticancer activity and have been subsequently tested in in vivo models. nih.gov The mechanisms of action for phthalimide derivatives are diverse and include the inhibition of key targets involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis. redalyc.org Some phthalimide derivatives have also been shown to induce caspase-mediated apoptosis, a form of programmed cell death, in various cancer cell lines. redalyc.org

| Compound | Cancer Cell Line | Reported Activity |

|---|---|---|

| 2-(2,6-diisopropyl phenyl)-5-amino-1H-isoindole-1,3-dione (TC11) | HeLa (Cervical Cancer) | Induced caspase-mediated apoptosis at 50 µM. redalyc.org |

| Benzothiazole-phthalimide hybrid (3h) | MDA-MB-231 (Breast Cancer) | IC₅₀ value of 14.0 ± 0.5 µM. nih.gov |

| Benzothiazole-phthalimide hybrid (3h) | MCF-7 (Breast Cancer) | IC₅₀ value of 26.2 ± 0.9 µM. nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Reactive oxygen species (ROS) are highly reactive molecules that play a dual role in cancer biology. nih.gov Cancer cells typically exhibit higher baseline levels of ROS compared to normal cells. nih.govnih.gov At low to moderate concentrations, ROS can act as signaling molecules that promote cancer cell proliferation, migration, and survival. nih.gov However, at excessive levels, ROS can induce oxidative stress that is detrimental to cancer cells, ultimately leading to cell death through apoptosis. nih.gov

Many conventional cancer therapies leverage this vulnerability by aiming to increase intracellular ROS to toxic levels. nih.gov The chemical structure of phthalimide derivatives offers potential for influencing cellular redox processes. For example, N-hydroxyphthalimide (NHPI), a related compound, is known to generate the phthalimide-N-oxyl (PINO) radical during chemical reactions. mdpi.com This radical is highly effective at participating in oxidation reactions. mdpi.com This chemistry suggests that phthalimide-based compounds could be designed to modulate intracellular ROS levels. By generating ROS, such compounds could potentially push the oxidative stress in cancer cells beyond their tolerance threshold, thereby inducing apoptosis. nih.govmdpi.com

Anticancer Research and Mechanisms of Cell Proliferation Inhibition

Michael Addition Reactions with Biological Nucleophiles

The acrylate portion of the this compound molecule is an electron-deficient alkene, making it an excellent Michael acceptor. This characteristic is fundamental to its interaction with biological systems, as it can readily undergo 1,4-conjugate addition reactions, known as Michael additions, with endogenous nucleophiles. researchgate.netnih.gov Biological macromolecules, particularly proteins, are rich in nucleophilic residues that can act as Michael donors.

Key biological nucleophiles that can react with the acrylate group include:

Thiols: The sulfhydryl group of cysteine residues in proteins is a potent nucleophile and is considered the most common heteroatomic substrate for Michael additions. nih.gov The reaction, a thiol-Michael addition, involves the addition of the thiolate anion to the double bond, followed by a proton transfer, which is often the rate-controlling step. rsc.org

Amines: The primary and secondary amine groups found in the side chains of amino acids like lysine (B10760008) and arginine, as well as the N-termini of proteins, can participate in aza-Michael addition reactions. researchgate.netresearchgate.net

This reactivity is significant because it provides a mechanism for the covalent conjugation of polymers containing this compound units to proteins and other biological molecules. This process is crucial for applications such as bioconjugation and the immobilization of biomolecules onto polymer surfaces. The efficiency of these reactions can vary depending on the specific nucleophile and the local microenvironment, including pH and solvent conditions. rsc.org

Antimicrobial Efficacy and Biofilm Inhibition Studies

The broader class of phthalimide derivatives has been the subject of extensive research for its wide-ranging biological activities, including antimicrobial and antifungal properties. nih.govnih.govderpharmachemica.comresearchgate.net These studies provide a strong basis for investigating the potential of this compound-based polymers for antimicrobial applications.

Research into various N-substituted phthalimides has demonstrated notable efficacy against a spectrum of pathogens. For instance, studies on N-butylphthalimide (NBP) showed it to be the most potent among several tested derivatives against multiple Candida species, with a minimum inhibitory concentration (MIC) of 100 µg/ml. researchgate.net Beyond direct antimicrobial action, NBP was also found to inhibit the formation of biofilms in a dose-dependent manner. researchgate.net This is particularly relevant as biofilms represent a significant challenge in clinical settings due to their increased resistance to conventional antimicrobial agents.

Further investigation into the mechanism of action revealed that NBP could downregulate the expression of genes essential for biofilm and hyphal formation in C. albicans, such as ECE1, HWP1, and UME6. researchgate.net Other studies have identified different phthalimide esters with significant activity against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, as well as yeasts (C. albicans), with MIC values recorded at 128 µg·mL−1. nih.gov While some synthesized phthalimide derivatives have shown moderate to high activity against S. pyogenes, others were found to be less effective against highly resistant strains of S. aureus. f1000research.com

The incorporation of this compound into polymer backbones allows for the development of materials with inherent antimicrobial and anti-biofilm properties, which could be applied to medical devices, coatings, and wound dressings.

Antimicrobial Activity of Phthalimide Derivatives

| Compound/Derivative | Organism(s) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| N-butylphthalimide (NBP) | Candida albicans, Candida parapsilosis | 100 µg/ml | researchgate.net |

| Phthalimide aryl ester 3b (R = Me) | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | 128 µg·mL−1 | nih.gov |

Drug Delivery Systems and Hydrogel Development